2-(2-Phenylphenyl)pyrrolidine
Overview
Description
2-(2-Phenylphenyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a biphenyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatility and biological activity . The biphenyl group, consisting of two connected benzene rings, adds to the compound’s structural complexity and potential for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylphenyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the biphenyl group. One common method is the cyclization of appropriate precursors under catalytic conditions. For instance, the reaction of a biphenyl-substituted amine with a suitable carbonyl compound can yield the desired pyrrolidine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Phenylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted biphenyl derivatives.
Scientific Research Applications
2-(2-Phenylphenyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Phenylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The biphenyl group can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to the modulation of biological processes such as signal transduction, gene expression, and cellular metabolism .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the biphenyl group, commonly used in organic synthesis and drug design.
Pyrrolidinone: A lactam derivative with diverse biological activities.
Pyrrolizine: A bicyclic analog with significant pharmacological potential.
Uniqueness: 2-(2-Phenylphenyl)pyrrolidine stands out due to the presence of the biphenyl group, which imparts unique chemical and biological properties. This structural feature enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(2-phenylphenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-2-7-13(8-3-1)14-9-4-5-10-15(14)16-11-6-12-17-16/h1-5,7-10,16-17H,6,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXDNEKYERUFPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394946 | |
Record name | 2-(2-phenylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383127-33-1 | |
Record name | 2-(2-phenylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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